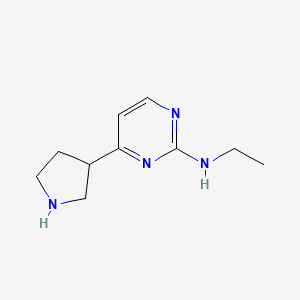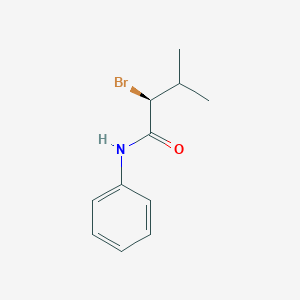
(2S)-2-Bromo-3-methyl-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Bromo-3-methyl-N-phenylbutanamide: is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Bromo-3-methyl-N-phenylbutanamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 3-methylbutanoic acid, followed by the reaction with aniline to form the desired amide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-Bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: LiAlH4 in anhydrous ether for amide reduction.
Oxidation: KMnO4 in acidic or basic medium for methyl group oxidation.
Major Products:
Substitution: Formation of (2S)-2-hydroxy-3-methyl-N-phenylbutanamide.
Reduction: Formation of (2S)-2-bromo-3-methyl-N-phenylbutanamine.
Oxidation: Formation of (2S)-2-bromo-3-carboxy-N-phenylbutanamide.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2-Bromo-3-methyl-N-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the preparation of enantiomerically pure substances.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Bromo-3-methyl-N-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
- (2S)-2-Bromo-3-methyl-N-phenylpropanamide
- (2S)-2-Chloro-3-methyl-N-phenylbutanamide
- (2S)-2-Bromo-3-ethyl-N-phenylbutanamide
Uniqueness: (2S)-2-Bromo-3-methyl-N-phenylbutanamide is unique due to its specific substitution pattern and chiral center, which can influence its reactivity and biological activity. Compared to similar compounds, the presence of the bromine atom and the specific configuration at the chiral center can result in different chemical and biological properties.
Propiedades
Número CAS |
920339-27-1 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
(2S)-2-bromo-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
UQQHXKRPBKQRLO-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)Br |
SMILES canónico |
CC(C)C(C(=O)NC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



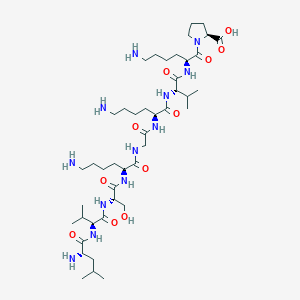
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)
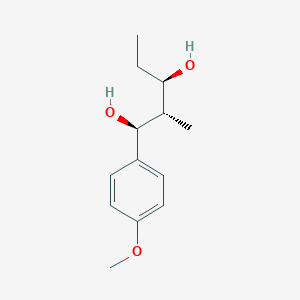

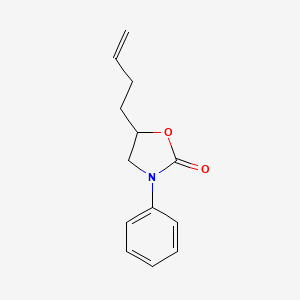
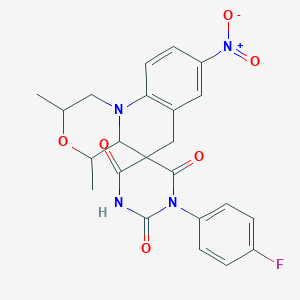
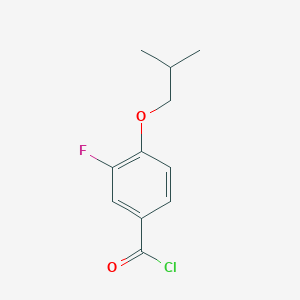
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
